

Application Notes and Protocols: In Vivo Imaging for Vosilasarm Efficacy Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vosilasarm

Cat. No.: B611295

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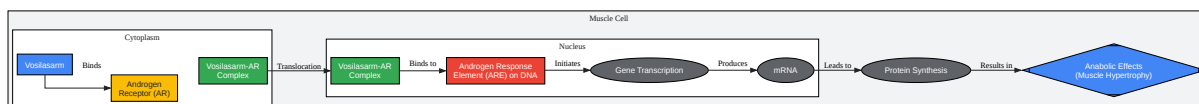
Introduction

Vosilasarm (also known as RAD-140 or EP0062) is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1][2][3] It functions as a tissue-selective agonist for the androgen receptor (AR), demonstrating potent anabolic effects in skeletal muscle and bone while having reduced androgenic properties in other tissues like the prostate.[2][4][5][6] This tissue selectivity makes **Vosilasarm** a promising therapeutic candidate for conditions characterized by muscle wasting, such as sarcopenia and cachexia, as well as for certain types of AR-positive breast cancer.[1][2][6]

Evaluating the therapeutic efficacy of **Vosilasarm** in preclinical and clinical settings requires robust, quantitative, and non-invasive methods. In vivo imaging techniques are critical for this purpose, offering the ability to longitudinally assess target engagement, downstream physiological changes, and functional outcomes. These application notes provide detailed protocols for key imaging modalities to assess **Vosilasarm**'s efficacy, targeted at researchers, scientists, and drug development professionals.

Section 1: Vosilasarm's Mechanism of Action

Vosilasarm selectively binds to the androgen receptor. In target tissues like skeletal muscle, the **Vosilasarm**-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA. This interaction modulates the transcription of target genes, leading to an increase in protein synthesis and subsequent anabolic effects, such as muscle hypertrophy.[2][4]



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Caption: Vosilasarm signaling pathway in skeletal muscle.

Section 2: Imaging Protocols for Efficacy Assessment

A multi-modal imaging strategy provides the most comprehensive evaluation of **Vosilasarm's** effects, covering target engagement, functional metabolic changes, and morphological outcomes.

Positron Emission Tomography (PET) for Target Engagement

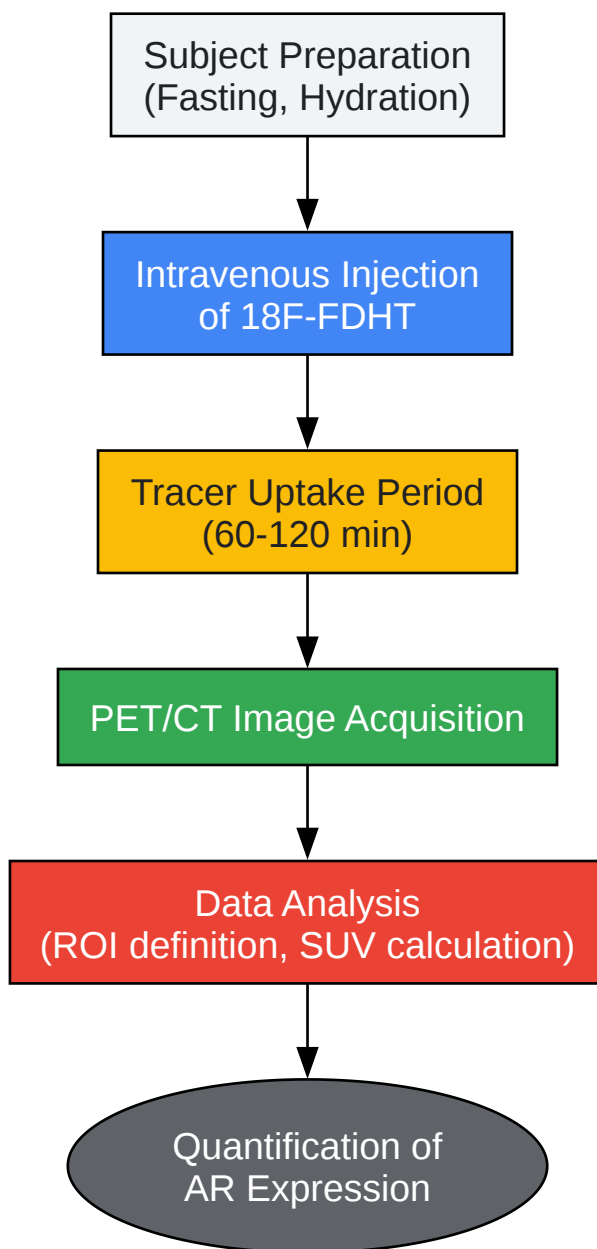
PET imaging can be used to non-invasively quantify the expression of androgen receptors in target tissues, confirming the presence of the drug's target.

Protocol: AR Expression Imaging with ¹⁸F-FDHT PET/CT

This protocol is adapted from studies imaging AR in breast and prostate cancer.[7]

- Subject Preparation:
 - Subjects should fast for at least 4-6 hours prior to the scan.
 - Ensure adequate hydration.

- Record baseline sex hormone levels, as high levels of endogenous androgens can compete with the tracer.^[7]
- Radiotracer Administration:
 - Administer a weight-based dose of 18F-fluoro-5 α -dihydrotestosterone (18F-FDHT) intravenously.
- Uptake Period:
 - Allow for an uptake period of 60-120 minutes, during which the subject should remain resting.
- Image Acquisition:
 - Perform a low-dose CT scan for attenuation correction and anatomical localization.
 - Acquire PET data over the target regions (e.g., specific muscle groups, tumor lesions) for 15-30 minutes.
- Data Analysis:
 - Reconstruct PET images using standard algorithms.
 - Draw regions of interest (ROIs) over target tissues and reference tissues (e.g., background muscle).
 - Calculate the Standardized Uptake Value (SUV), particularly SUVmax and SUVmean, within the ROIs to quantify tracer uptake, which correlates with AR expression.



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Caption: Experimental workflow for AR PET imaging.

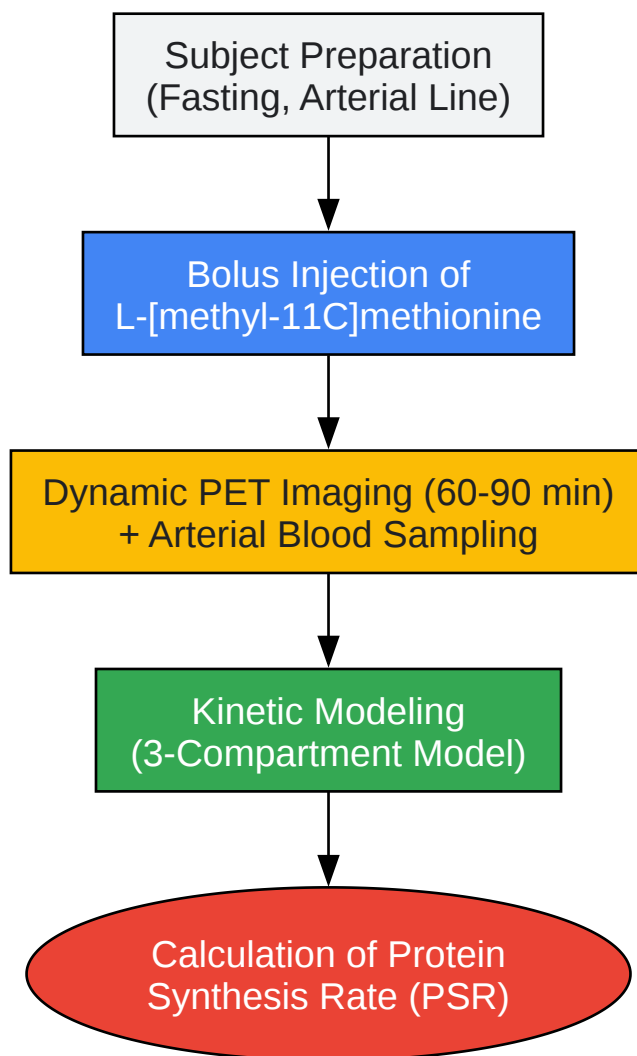
Positron Emission Tomography (PET) for Muscle Anabolism

This technique directly measures the rate of muscle protein synthesis (MPS), a key indicator of an anabolic response.

Protocol: Muscle Protein Synthesis (MPS) Imaging with L-[methyl-11C]methionine PET

This protocol is based on established methods for quantifying MPS in humans.[8][9][10]

- Subject Preparation:
 - Subjects should be in a postabsorptive state (overnight fast).
 - An arterial line should be placed for blood sampling to determine the arterial input function.
- Radiotracer Administration:
 - Administer a bolus intravenous injection of L-[methyl-11C]methionine (approx. 25 mCi).[9][11]
- Image Acquisition and Blood Sampling:
 - Begin dynamic PET imaging of the target muscle group (e.g., thighs) immediately upon injection.
 - Acquire serial images over a 60-90 minute period.[9][10]
 - Collect serial arterial blood samples throughout the scan to measure plasma radioactivity and methionine concentration, and to correct for metabolites.[9]
- Data Analysis:
 - Generate time-activity curves (TACs) for both tissue ROIs and the metabolite-corrected arterial plasma.
 - Fit the data to a three-compartment kinetic model.[9][11]
 - Calculate the fractional protein synthesis rate (PSR) from the fitted kinetic parameters and plasma methionine concentration.



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Caption: Experimental workflow for MPS PET imaging.

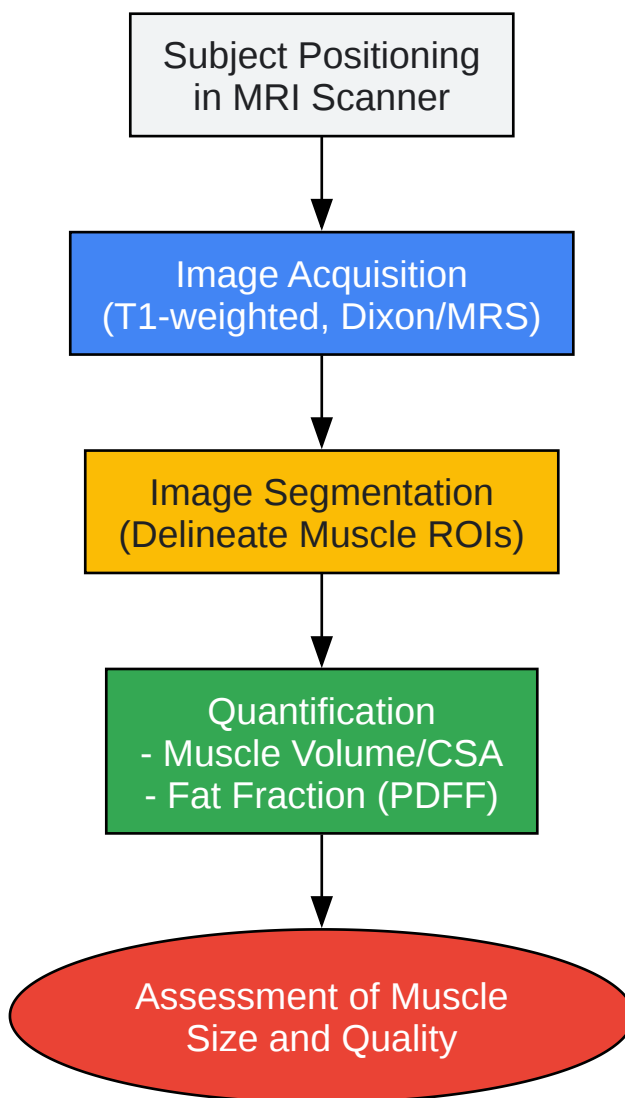
Magnetic Resonance Imaging (MRI) for Muscle Morphology

MRI is the gold standard for non-invasively assessing muscle volume and composition, particularly fatty infiltration.[12][13]

Protocol: Quantitative MRI for Muscle Volume and Fat Fraction

- Subject Preparation:
 - No specific preparation (e.g., fasting) is required.

- Position the subject to ensure the target muscle group is within the center of the coil for optimal signal.
- Image Acquisition:
 - Acquire anatomical T1-weighted axial images of the entire muscle group of interest (e.g., from the anterior superior iliac spine to the knee for quadriceps).
 - Acquire multi-echo gradient echo sequences (e.g., Dixon technique) at the point of largest muscle girth to separate water and fat signals.[\[14\]](#)
 - Alternatively, Magnetic Resonance Spectroscopy (MRS) can be used to quantify intramyocellular and extramyocellular lipids.[\[15\]](#)
- Data Analysis:
 - Volume/CSA: On the T1-weighted images, manually or semi-automatically segment the muscle of interest on each axial slice. Calculate the cross-sectional area (CSA) on each slice and multiply by the slice thickness to determine total muscle volume.
 - Fat Fraction: Use the fat and water images from the Dixon sequence to calculate the proton density fat fraction (PDFF) on a pixel-by-pixel basis within the segmented muscle ROI. The fat fraction is calculated as $(\text{Fat Signal}) / (\text{Fat Signal} + \text{Water Signal})$.



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- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Imaging for Vosilasarm Efficacy Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611295#in-vivo-imaging-techniques-to-assess-vosilasarm-efficacy]

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